molecular formula C13H14N4O3S B10965997 Methyl 7-(furan-3-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 7-(furan-3-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B10965997
M. Wt: 306.34 g/mol
InChI Key: YNTPCEPRNKNWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 7-(3-FURYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that features a unique combination of a furan ring, a triazolopyrimidine core, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-(3-FURYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-(methylsulfanyl)-1H-1,2,4-triazole with a β-carbonyl-substituted furan derivative . The reaction proceeds through a cascade mechanism that includes an aza-Michael reaction, cyclodehydration, and a retro-aza-Michael reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-(3-FURYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Cyclization: The triazolopyrimidine core can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

    Cyclization: Acid or base catalysts, elevated temperatures

Major Products

    Oxidation: Sulfoxides, sulfones

    Substitution: Nitro derivatives, halogenated derivatives

    Cyclization: Polycyclic heterocycles

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 7-(3-FURYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to the disruption of biochemical pathways. For example, it may inhibit bacterial DNA gyrase, thereby preventing bacterial replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 7-(3-FURYL)-5-METHYL-2-(METHYLSULFANYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its combination of a furan ring, a triazolopyrimidine core, and a methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

methyl 7-(furan-3-yl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H14N4O3S/c1-7-9(11(18)19-2)10(8-4-5-20-6-8)17-12(14-7)15-13(16-17)21-3/h4-6,10H,1-3H3,(H,14,15,16)

InChI Key

YNTPCEPRNKNWEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=COC=C3)C(=O)OC

Origin of Product

United States

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